molecular formula C17H13Cl2NO3 B3327168 4-(5,6-dichloro-1H-indol-2-yl)-3-ethoxybenzoic acid CAS No. 318262-63-4

4-(5,6-dichloro-1H-indol-2-yl)-3-ethoxybenzoic acid

Cat. No.: B3327168
CAS No.: 318262-63-4
M. Wt: 350.2 g/mol
InChI Key: FQJDJGZCZSOONJ-UHFFFAOYSA-N
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Description

4-(5,6-dichloro-1H-indol-2-yl)-3-ethoxybenzoic acid is a complex organic compound that features a benzoic acid core substituted with an indole moiety The presence of chlorine atoms on the indole ring and an ethoxy group on the benzoic acid ring adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6-dichloro-1H-indol-2-yl)-3-ethoxybenzoic acid typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Chlorination: The indole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 5 and 6 positions.

    Coupling with Benzoic Acid: The chlorinated indole is then coupled with a benzoic acid derivative, which can be achieved through a Friedel-Crafts acylation reaction using aluminum chloride as a catalyst.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where the benzoic acid derivative reacts with an ethylating agent like ethyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(5,6-dichloro-1H-indol-2-yl)-3-ethoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The chlorine atoms on the indole ring can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted indole derivatives.

Scientific Research Applications

4-(5,6-dichloro-1H-indol-2-yl)-3-ethoxybenzoic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It can be utilized in the development of organic semiconductors or as a building block for advanced materials.

    Biological Studies: The compound’s interactions with biological macromolecules can be studied to understand its potential as a therapeutic agent.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(5,6-dichloro-1H-indol-2-yl)-3-ethoxybenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of chlorine atoms and the ethoxy group can influence its binding affinity and specificity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5,6-dichloro-1H-indol-2-yl)benzonitrile
  • 4-(5,6-dichloro-1H-indol-2-yl)methanol
  • 4-(5,6-dichloro-1H-indol-2-yl)-3-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide

Uniqueness

4-(5,6-dichloro-1H-indol-2-yl)-3-ethoxybenzoic acid is unique due to the specific combination of functional groups it possesses. The presence of both chlorine atoms on the indole ring and the ethoxy group on the benzoic acid ring imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(5,6-dichloro-1H-indol-2-yl)-3-ethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO3/c1-2-23-16-7-9(17(21)22)3-4-11(16)15-6-10-5-12(18)13(19)8-14(10)20-15/h3-8,20H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJDJGZCZSOONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)C2=CC3=CC(=C(C=C3N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5,6-dichloro-1H-indol-2-yl)-3-ethoxybenzoic acid
Reactant of Route 2
4-(5,6-dichloro-1H-indol-2-yl)-3-ethoxybenzoic acid
Reactant of Route 3
4-(5,6-dichloro-1H-indol-2-yl)-3-ethoxybenzoic acid
Reactant of Route 4
4-(5,6-dichloro-1H-indol-2-yl)-3-ethoxybenzoic acid
Reactant of Route 5
4-(5,6-dichloro-1H-indol-2-yl)-3-ethoxybenzoic acid
Reactant of Route 6
Reactant of Route 6
4-(5,6-dichloro-1H-indol-2-yl)-3-ethoxybenzoic acid

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